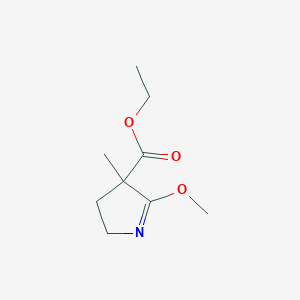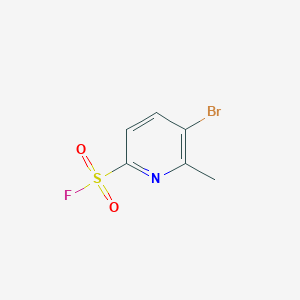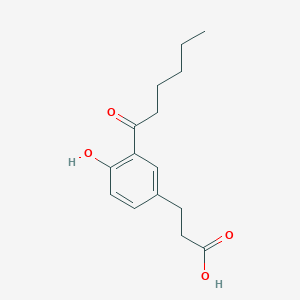![molecular formula C11H13F3N2O3 B6602986 tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate CAS No. 2102409-01-6](/img/structure/B6602986.png)
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate: is a chemical compound with the molecular formula C11H13F3N2O3 It is known for its unique structure, which includes a trifluoromethoxy group attached to a pyridine ring, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through various methods, including cyclization reactions.
Introduction of the trifluoromethoxy group: This step involves the substitution of a hydrogen atom on the pyridine ring with a trifluoromethoxy group using reagents such as trifluoromethoxy iodide.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, nucleophiles, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure makes it a valuable scaffold for developing pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate
Comparison:
- tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a bromine atom and a hydroxyl group on the pyridine ring, which can lead to different reactivity and biological activity compared to the trifluoromethoxy derivative.
- tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound features a benzothiophene ring with bromine, cyano, and fluoro substituents, offering a distinct set of chemical properties and potential applications.
The uniqueness of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate lies in its trifluoromethoxy group, which imparts unique electronic and steric effects, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYQJMHUYHQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid](/img/structure/B6602931.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
